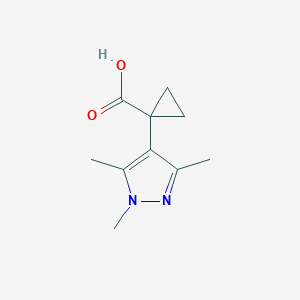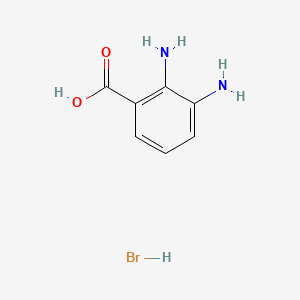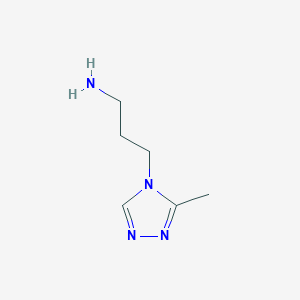![molecular formula C6H6BrN5 B15318422 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: is a chemical compound with the molecular formula C6H6BrN5 It is a member of the pyrazolo[1,5-a][1,3,5]triazine family, characterized by a fused ring structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylpyrazolo[1,5-a][1,3,5]triazine and a brominating agent.
Bromination Reaction: The bromination of 7-methylpyrazolo[1,5-a][1,3,5]triazine is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: After the bromination reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with a chlorine atom instead of bromine.
8-Iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: A similar compound with an iodine atom instead of bromine.
Uniqueness
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C6H6BrN5 |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C6H6BrN5/c1-3-4(7)5-9-2-10-6(8)12(5)11-3/h2H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
RVXLJHRQUMGSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=C1Br)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


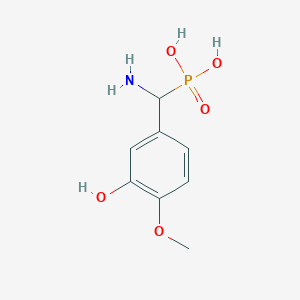
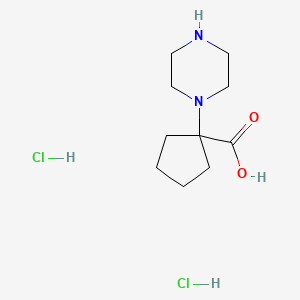
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)

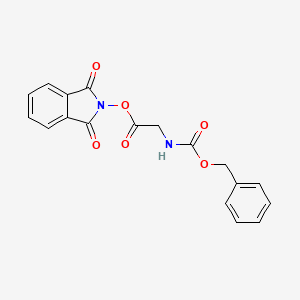
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
